beta-Glucan

Overview

Description

Beta-glucans are a group of β-D-glucose polysaccharides naturally occurring in the cell walls of cereals, bacteria, and fungi . They form a linear backbone with 1–3 β-glycosidic bonds but vary with respect to molecular mass, solubility, viscosity, branching structure, and gelation properties . They are known for their ability to alter functional characteristics such as viscosity, rheology, texture, and sensory properties of food products .

Synthesis Analysis

Beta-glucans are polymers containing β-glycosidic linkages that occur as degradation products of yeast and cereal cell walls . Current quantification methods are based on various chemical and physical properties of these polymers . Significant results concerning filtration, particularly the gel content, were assayed using fluorometric methods .Molecular Structure Analysis

Beta-glucans are composed of glucose molecules linked together in a linear or branched fashion . The specific arrangement of these glucose units determines the structure and properties of beta-glucans . The most common type of beta-glucan found in nature is the (1→3)-β-glycosidic linkage, where glucose units are connected by a β-1,3-glycosidic bond .Chemical Reactions Analysis

Beta-glucans are known to have a technological influence on the filter performance time because of their functional properties as viscous, gel-forming hydrocolloids . They affect both kieselguhr and membrane filtration, but the molecular fractions involved and their physical properties differ .Physical And Chemical Properties Analysis

The functional properties of beta-glucans are directly linked to their origin/source, molecular weight, and structural features . The molecular weight and structural/conformational features are in turn influenced by the method of extraction and modification of the this compound .Scientific Research Applications

Nutraceutical Applications

Beta-glucan, primarily found in barley and oats, exhibits several health-beneficial properties. It acts as a nutraceutical food ingredient, influencing glycemic control and lowering blood glucose. However, its physicochemical properties, such as molar mass, solubility, and viscosity, change during food processing and storage, affecting its health benefits. Understanding these properties is vital for its effective use as a nutraceutical ingredient (Schmidt, 2020).

Biomedical Applications

This compound microspheres conjugated with protein A/G have been developed for immunoglobulin purification. These microspheres are stable and efficient, useful for isolating IgG antibodies from various mammalian species and are essential for molecular purification methods like immunoprecipitation and co-immunoprecipitation (Yang et al., 2020).

Dietary Supplement in Food Industry

Isolated from yeast, this compound acts as a fat replacer and stabilizer in the production of low-fat yoghurts. It lowers blood cholesterol and stimulates the digestive and immune systems, making it a valuable dietary supplement in the dairy industry (Vyrova & Selezneva, 2019).

Immunomodulatory and Therapeutic Applications

This compound's role in immune reactions and cancer treatment is significant, with over 80 clinical trials evaluating its biological effects. Its transition from a food supplement to a potential drug highlights its importance in the biomedical field (Vetvicka et al., 2019).

Physicochemical and Biological Properties

This compound exhibits diverse biological activities, including immune system stimulation and wound healing. Its poor solubility, due to a dense triple helix structure, limits its applications. Understanding and modifying its molecular structure can expand its applications in pharmaceuticals, cosmetics, and food processing (Yuan et al., 2019).

Agricultural and Veterinary Applications

In animal nutrition, this compound from Agrobacterium sp. ZX09 has been studied for its impact on growth performance and intestinal function in weaned piglets, enhancing intestinal morphology and immune function (Luo et al., 2019).

Engineering Applications

This compound is explored as a sustainable alternative for stabilizing pavement subgrade in civil engineering, demonstrating cost savings and eco-friendly benefits (Vishweshwaran & Sujatha, 2022).

Clinical Trials and Health Benefits

Several clinical trials have assessed this compound's efficacy and safety, particularly for its metabolic and immunomodulatory effects, such as reducing cholesterol, modulating the gut microbiome, and potential use as adjuvant cancer therapy (Murphy et al., 2020).

Mechanism of Action

Target of Action

Beta-Glucan, a heterogeneous group of glucose polymers, initiates immune responses via immune cells, which become activated by the binding of the polymer to specific receptors . The primary targets of this compound are immune cells such as macrophages, natural killer cells, and neutrophils . These cells play a crucial role in the immune system, providing the first line of defense against pathogens .

Mode of Action

this compound interacts with its targets by binding to different receptors on leukocytes, leading to the stimulation of immune responses . This interaction results in the release of cytokines and chemokines . These signaling proteins eventually stimulate the immunocompetent cells for killing pathogens by phagocytosis, oxidative burst, and cytotoxic killing activities . They also procreate immunological memories and specific antibodies through activation of T and B lymphocytes .

Biochemical Pathways

The biochemical pathways affected by this compound are predominantly related to immune responses. This compound is a key pathogen-associated molecular pattern (PAMP) that is detected upon fungal infection to trigger the host’s immune responses .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to immune modulation. This compound stimulates immune responses, including bactericidal activity, cytokine productivity, and survival fit ability at cellular levels . It enhances the immune profile, providing more competent immune responses for treating diseases .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, in aquaculture, this compound has been proven as a potent immunostimulant for improving the immunity of cultured fish against disease and stress . It exerts a positive impact on fish and aquatic organisms’ immunity, enhancing their disease resistance by increasing functional and decreasing deleterious responses .

Safety and Hazards

Taking larger amounts of beta-glucans as medicine is possibly safe for up to 8-12 weeks . There have been no reported side effects from taking beta-glucans by mouth . When applied to the skin, beta-glucans are possibly safe when used for a short time period . They can cause skin rash in some people .

Future Directions

properties

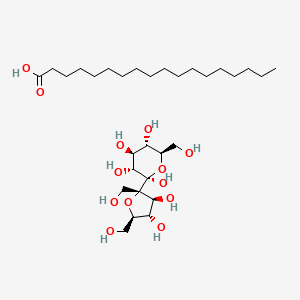

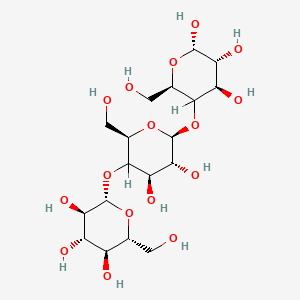

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14?,15?,16+,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGDTMLNYKFZSV-URKRLVJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2[C@H](O[C@H]([C@@H]([C@H]2O)O)OC3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

9041-22-9, 55965-23-6 | |

| Record name | beta-Glucan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009041229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Beta-Glucan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Beta-Glucane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.